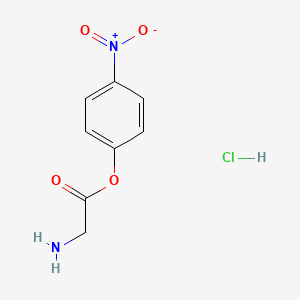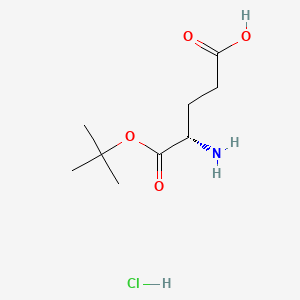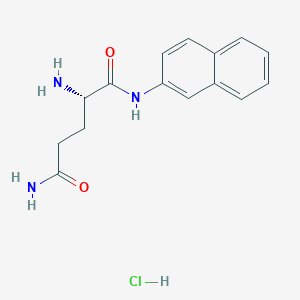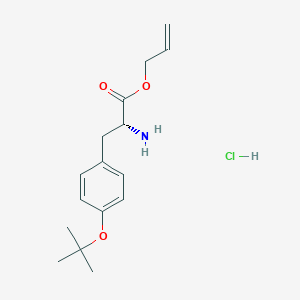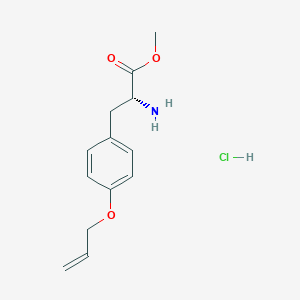
H-Arg(Mtr)-Otbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg(Mtr)-Otbu is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid arginine, which is found naturally in proteins. This compound is an important building block for many biochemical and physiological processes, including signal transduction and gene expression.
Mécanisme D'action
H-Arg(Mtr)-Otbu is a small molecule that binds to proteins in the cell. It binds to specific proteins, such as G-protein coupled receptors and enzymes, and modulates their activity. By binding to these proteins, this compound can regulate the activity of signal transduction pathways and gene expression.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can increase the activity of certain proteins, such as G-protein coupled receptors and enzymes, which can lead to increased signal transduction and gene expression. It can also increase the production of certain hormones, such as adrenaline and cortisol, which can lead to increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arg(Mtr)-Otbu is a useful tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize and can be used to study a wide range of processes. However, it is not suitable for studying the effects of drugs on the body, as it does not bind to drug receptors.
Orientations Futures
H-Arg(Mtr)-Otbu is an important tool for studying biochemical and physiological processes. In the future, it could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the effects of environmental factors, such as air pollution, on the body. Additionally, it could be used to study the effects of aging on the body and to develop treatments for age-related diseases.
Méthodes De Synthèse
H-Arg(Mtr)-Otbu is synthesized from arginine by a process known as methylation. In this process, the arginine molecule is reacted with a methyl group, a single carbon atom and three hydrogen atoms, to form this compound. This process is relatively simple and can be done in a laboratory setting.
Applications De Recherche Scientifique
H-Arg(Mtr)-Otbu is used in a wide range of scientific research applications. It is used to study protein-protein interactions, signal transduction pathways, gene expression, and other biochemical and physiological processes. It is also used to study the effects of drugs on the body and to develop new drugs.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


